Diethyl 2-(2-toluidinomethylene)malonate
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Overview
Description
Diethyl 2-(2-toluidinomethylene)malonate is an organic compound with the molecular formula C15H19NO4. It is a derivative of malonic acid and contains a toluidine moiety. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structure and reactivity .
Mechanism of Action
Target of Action
Diethyl 2-(2-toluidinomethylene)malonate is a derivative of diethyl malonate . The primary targets of this compound are the α-hydrogens on the methylene group, which are relatively acidic and can be replaced by other groups .
Mode of Action
The compound undergoes a series of reactions, including alkylation, acylation, hydroxyalkylation, and amide chemical reactions . The methylene group in the middle of the malonic part of the diethyl malonate molecule is neighboured by two carbonyl groups (−C (=O)−). The hydrogen atoms on a carbon adjacent to the carbonyl group in a molecule are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups . The hydrogen atoms on a carbon adjacent to two carbonyl groups are even more acidic because the carbonyl groups help stabilize the carbanion resulting from the removal of a proton from the methylene group between them .
Biochemical Pathways
The compound can undergo a series of reactions, including alkylation, acylation, hydroxyalkylation, and amide chemical reactions . These reactions can lead to the formation of various substitution products, such as barbiturates, artificial flavourings, vitamin B1, and vitamin B6 .
Pharmacokinetics
It’s known that the compound is a derivative of diethyl malonate, which is a colorless and transparent liquid, slightly soluble in water and easily soluble in organic solvents such as alcohol, ether, chloroform, and benzene . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the compound’s action depends on the specific reactions it undergoes. For instance, when diethyl malonate is hydrolyzed to remove an ester group, followed by acylation with benzoyl chloride (or the like), it can be converted to quinolone derivatives . Under the action of alkali (such as NaOH, etc.), the methylene group of diethyl malonate is more likely to form carbanion, and then reactions such as alkylation can occur .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactions can be affected by the presence of a strong base or alkali . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(2-toluidinomethylene)malonate typically involves the condensation of diethyl malonate with 2-toluidine in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the toluidine to form the desired product .
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by controlling the reaction temperature, solvent choice, and the concentration of reactants. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-toluidinomethylene)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Oxidation and Reduction: The aromatic ring and the ester groups can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Bases: Sodium ethoxide or potassium tert-butoxide are commonly used to generate the enolate intermediate.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Diethyl 2-(2-toluidinomethylene)malonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, with slightly different reactivity due to the presence of methyl groups.
Malonic acid: The parent compound, which can be used to synthesize various derivatives.
Uniqueness
Diethyl 2-(2-toluidinomethylene)malonate is unique due to the presence of the toluidine moiety, which imparts distinct reactivity and potential biological activity compared to other malonate derivatives .
Properties
IUPAC Name |
diethyl 2-[(2-methylanilino)methylidene]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-4-19-14(17)12(15(18)20-5-2)10-16-13-9-7-6-8-11(13)3/h6-10,16H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZMZJLFPGQKKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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